molecular formula C15H15BrO2 B14763609 4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene

4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene

Cat. No.: B14763609
M. Wt: 307.18 g/mol
InChI Key: UOYXVKGWOCVYLQ-UHFFFAOYSA-N
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Description

4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene typically involves multiple steps. One common method is the bromination of 1-((2-methoxybenzyl)oxy)-2-methylbenzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy and benzyl ether groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with boronic acids or esters under mild conditions.

Major Products

The major products formed depend on the specific reaction and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene depends on the specific application and reaction. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methoxy-2-methylbenzene: Lacks the benzyl ether group.

    1-((2-Methoxybenzyl)oxy)-2-methylbenzene: Lacks the bromine atom.

    4-Bromo-2-methylphenol: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Bromo-1-((2-methoxybenzyl)oxy)-2-methylbenzene is unique due to the presence of both a bromine atom and a benzyl ether linkage, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C15H15BrO2

Molecular Weight

307.18 g/mol

IUPAC Name

4-bromo-1-[(2-methoxyphenyl)methoxy]-2-methylbenzene

InChI

InChI=1S/C15H15BrO2/c1-11-9-13(16)7-8-14(11)18-10-12-5-3-4-6-15(12)17-2/h3-9H,10H2,1-2H3

InChI Key

UOYXVKGWOCVYLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2OC

Origin of Product

United States

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